molecular formula C35H35ClN2OS B032453 Montelukast nitrile CAS No. 866923-62-8

Montelukast nitrile

Cat. No.: B032453
CAS No.: 866923-62-8
M. Wt: 567.2 g/mol
InChI Key: LFNFSZSLPYLMBG-LDXVMNHOSA-N
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Description

Montelukast nitrile is a derivative of montelukast, a leukotriene receptor antagonist primarily used in the treatment of asthma and allergic rhinitis

Mechanism of Action

Target of Action

Montelukast nitrile primarily targets the leukotriene receptors in the body . Leukotrienes are inflammatory mediators produced by the body during an immune response . Montelukast is a leukotriene receptor antagonist , meaning it blocks the action of leukotrienes, thereby reducing inflammation and constriction in the airways .

Mode of Action

This compound works by selectively and effectively inhibiting the cysteinyl leukotriene receptor . By blocking the action of leukotriene D4 in the lungs, it results in decreased inflammation and relaxation of smooth muscle . This inhibition prevents the action of leukotrienes, which are substances in the body that cause narrowing and swelling of airways in the lungs .

Biochemical Pathways

The biochemical pathway affected by this compound is the 5-lipooxygenase (5-LO) pathway . Leukotrienes, the primary targets of montelukast, are products of this pathway. By blocking the leukotriene receptors, montelukast prevents the pro-inflammatory actions of leukotrienes, such as bronchoconstriction and increased endothelial permeability .

Pharmacokinetics

The pharmacokinetics of montelukast involve its absorption, distribution, metabolism, and excretion (ADME). Montelukast is administered orally and has a bioavailability of 63–73% . It is highly protein-bound (99%) and is metabolized in the liver primarily by the CYP2C8 enzyme, with minor contributions from the CYP3A4 and CYP2C9 enzymes . The elimination half-life of montelukast is between 2.7–5.5 hours, and it is excreted in the bile .

Result of Action

The molecular and cellular effects of montelukast’s action primarily involve the reduction of inflammation and relaxation of smooth muscle in the lungs . This results in the prevention of asthma symptoms, exercise-induced bronchoconstriction, and the treatment of seasonal allergic rhinitis .

Action Environment

The action, efficacy, and stability of montelukast can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy. Additionally, patient-specific factors such as genetic variations in the metabolizing enzymes can also influence the drug’s effectiveness

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of montelukast nitrile typically involves the introduction of a nitrile group into the montelukast molecule. One common method is the reaction of montelukast with a nitrile-containing reagent under specific conditions. For example, the nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile reagent.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent conversion to the final product. The process often requires precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Montelukast nitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form carboxylic acids or other derivatives.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed under anhydrous conditions.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under mild to moderate conditions.

Major Products:

    Oxidation: Carboxylic acids or their derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Montelukast nitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in relation to leukotriene pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-asthmatic properties.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Comparison with Similar Compounds

    Montelukast: The parent compound, primarily used for asthma and allergic rhinitis.

    Zafirlukast: Another leukotriene receptor antagonist with similar therapeutic uses.

    Pranlukast: A leukotriene receptor antagonist used in the treatment of asthma.

Uniqueness: Montelukast nitrile is unique due to the presence of the nitrile group, which can alter its chemical properties and potentially enhance its therapeutic effects. The nitrile group may also provide additional sites for chemical modification, leading to the development of new derivatives with improved efficacy and safety profiles.

Properties

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H35ClN2OS/c1-34(2,39)31-9-4-3-7-26(31)13-17-33(40-24-35(18-19-35)20-21-37)28-8-5-6-25(22-28)10-15-30-16-12-27-11-14-29(36)23-32(27)38-30/h3-12,14-16,22-23,33,39H,13,17-20,24H2,1-2H3/b15-10+/t33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNFSZSLPYLMBG-LDXVMNHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H35ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866923-62-8
Record name 2-(1-((1-(3-((E)-2-(7-Chloroquinolin-2-yl)ethenyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propyl)sulfanylmethyl)cyclopropyl)acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866923628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-((1-(3-((E)-2-(7-CHLOROQUINOLIN-2-YL)ETHENYL)PHENYL)-3-(2-(2-HYDROXYPROPAN-2-YL)PHENYL)PROPYL)SULFANYLMETHYL)CYCLOPROPYL)ACETONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS7B2ZWL9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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